![molecular formula C13H18N4O4S B4582444 N-(3-methoxypropyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4582444.png)
N-(3-methoxypropyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide
Overview
Description
N-(3-methoxypropyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide, also known as MNPAH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antibacterial Activity
Compounds similar to N-(3-methoxypropyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide have been synthesized and evaluated for their antibacterial properties. For instance, Kaur et al. (2011) synthesized substituted oxadiazole derivatives from hydrazinecarbothioamides and evaluated their efficacy against Gram-negative and Gram-positive bacteria. They found that certain compounds exhibited potent antibacterial activity, with low minimum inhibitory concentration (MIC) values, highlighting their potential as novel antibacterial agents (Kaur et al., 2011).
Catalytic Applications
Hydrazinecarbothioamide derivatives have shown promise in catalysis. Tarai and Baruah (2018) reported the synthesis of mononuclear complexes with divalent nickel and zinc using N-(4-methoxyphenyl)-2-(propan-2-ylidene)hydrazinecarbothioamide and related compounds. These complexes exhibited catalytic activity in cyclisation reactions, indicating their utility in synthetic chemistry (Tarai & Baruah, 2018).
Fluorescent Probing
A novel application of hydrazine derivatives is in the development of fluorescent probes for detecting hydrazine, a hazardous environmental pollutant. Zhang et al. (2015) developed a near-infrared (NIR) fluorescence probe that showed high selectivity and sensitivity for hydrazine, with potential applications in biological and environmental sciences (Zhang et al., 2015).
Cancer Research
Hydrazinecarbothioamide derivatives have also been explored for their anticancer properties. Bhat et al. (2015) synthesized and evaluated derivatives against the HER-2 overexpressed breast cancer cell line SKBr-3, identifying compounds with potent activity. This research underscores the potential of these compounds in cancer treatment (Bhat et al., 2015).
Neuropharmacology
In the realm of neuropharmacology, hydrazinecarbothioamides have been studied for their anticonvulsant effects. Tripathi and Kumar (2013) synthesized new derivatives and evaluated their anticonvulsant activity, finding compounds that showed significant protection in seizure models, suggesting a potential for treating epilepsy (Tripathi & Kumar, 2013).
properties
IUPAC Name |
1-(3-methoxypropyl)-3-[[2-(4-nitrophenyl)acetyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c1-21-8-2-7-14-13(22)16-15-12(18)9-10-3-5-11(6-4-10)17(19)20/h3-6H,2,7-9H2,1H3,(H,15,18)(H2,14,16,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFABWJQVGRDBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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